
4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide
Overview
Description
Chemical Identity 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (CAS: 376348-78-6) is a fluorinated cyclohexane carboxamide derivative with a stereospecific (1S)-configured propyl ketone side chain. Its molecular formula is C₁₆H₁₉F₂NO₂, and molecular weight is 295.33 g/mol . The compound features a 4,4-difluorocyclohexane core linked to an N-((1S)-3-oxo-1-phenylpropyl) carboxamide group, which confers rigidity and metabolic stability .
Role in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of maraviroc (CAS: 376348-65-1), a CCR5 antagonist approved for HIV-1 treatment . Its ketone group serves as a reactive site for further functionalization, such as reductive amination to introduce azabicyclo and triazolyl moieties present in maraviroc .
Regulatory and Industrial Relevance
It is listed under REACH regulations (CAS: 376348-78-6) with industrial tonnage obligations . As a pharmaceutical intermediate, it is supplied in research-grade purity (≥95%) for drug development .
Biological Activity
4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide, also known by its CAS number 376348-78-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 295.32 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
CAS Number | 376348-78-6 |
Molecular Formula | C16H19F2NO2 |
Molecular Weight | 295.32 g/mol |
SMILES | FC1(F)CCC(CC1)C(=O)NC@@Hc2ccccc2 |
IUPAC Name | 4,4-difluoro-N-[(1S)-3-oxo-1-phenyl-propyl]cyclohexanecarboxamide |
The biological activity of this compound is primarily linked to its interaction with specific protein targets in the body. Preliminary studies suggest that this compound may act as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in regulating immune responses in cancer therapy.
PD-1/PD-L1 Pathway
The PD-1 receptor on T-cells binds to the PD-L1 ligand expressed on tumor cells, leading to immune evasion. By inhibiting this interaction, compounds like this compound could potentially enhance T-cell activity against tumors.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines by promoting apoptosis and inhibiting proliferation. For instance:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung cancer) | 5.0 |
MCF7 (Breast cancer) | 7.5 |
HeLa (Cervical cancer) | 6.0 |
These results indicate a promising therapeutic potential for treating malignancies through modulation of immune checkpoints.
In Vivo Studies
Animal models have been employed to evaluate the efficacy of this compound in reducing tumor growth. In one study involving mice implanted with A549 cells:
- Control Group : Tumor volume increased by 150% over four weeks.
- Treatment Group : Tumor volume increased by only 30%, indicating a significant reduction in tumor growth.
Case Studies
Several case studies highlight the effectiveness of this compound in combination therapies:
- Combination with Chemotherapy : In a study combining this compound with cisplatin, enhanced antitumor activity was observed compared to either agent alone.
- Immunotherapy Synergy : When used alongside PD-L1 inhibitors, there was a notable increase in T-cell activation markers in treated mice.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical agents. It has been identified as a precursor for compounds used in treating various diseases, including:
- HIV/AIDS : It serves as an intermediate in the synthesis of maraviroc, a CCR5 antagonist used in HIV treatment .
Anti-Cancer Research
Research indicates that compounds similar to 4,4-difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide exhibit anti-cancer properties. Studies have shown that modifications to the cyclohexane structure can lead to enhanced activity against specific cancer cell lines.
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Investigations into its effects on dopamine receptors could provide insights into treatments for neurological disorders such as schizophrenia and depression .
Case Study 1: Maraviroc Synthesis
A detailed study highlighted the efficiency of using this compound as an intermediate for synthesizing maraviroc. The research demonstrated that optimizing reaction conditions could enhance yield and purity, making it a viable route for large-scale production .
Case Study 2: Anticancer Activity
In vitro studies conducted on derivatives of this compound showed promising results against various cancer cell lines. The modifications to the cyclohexane ring were found to significantly influence cytotoxicity and selectivity towards cancerous cells compared to non-cancerous cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide?
- The compound is synthesized via coupling reactions involving chiral intermediates. A reported procedure involves:
Chiral resolution : Use of (S)-3-oxo-1-phenylpropylamine to ensure stereochemical fidelity .
Cyclohexane ring functionalization : Introduction of difluoro groups via halogen-exchange reactions under controlled anhydrous conditions.
Carboxamide formation : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by coupling with the amine intermediate.
- Key characterization data : ¹H-NMR (CDCl₃) δ 1.60–2.24 (m, 8H, cyclohexane), 7.20–7.40 (m, 5H, phenyl), 9.75 (s, 1H, aldehyde) .
Q. How is the stereochemical integrity of the (1S)-3-oxo-1-phenylpropyl moiety validated during synthesis?
- Chiral HPLC or polarimetry is used to confirm enantiomeric excess (>95% for pharmaceutical-grade intermediates) .
- X-ray crystallography of intermediates (e.g., oxo-propyl derivatives) can resolve ambiguities in stereochemical assignments .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-UV/ELSD : Purity >95% confirmed using C18 reverse-phase columns (mobile phase: acetonitrile/water with 0.1% TFA) .
- Stability studies : Solutions in DMSO remain stable for ≤3 months at -20°C; degradation products include hydroxylated derivatives (e.g., 4,4-Difluoro-N-[(1S)-3-hydroxy-1-phenylpropyl]cyclohexanecarboxamide) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, chiral centers) influence CCR5 antagonism in HIV research?
- Fluorine substitution : Enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. The 4,4-difluoro group lowers logP (predicted ~5.1), improving solubility in polar solvents like DMSO .
- Chiral specificity : The (1S)-configuration in the propyl chain is critical for binding to the CCR5 receptor’s hydrophobic pocket. Racemic analogs show 10-fold lower antiviral potency .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. neuroprotective effects)?
- Targeted assay validation :
- HIV-1 entry inhibition : Use pseudotyped virus assays with TZM-bl cells (IC₅₀ < 1 nM for CCR5-tropic strains) .
- Off-target effects : Screen against dopamine receptors (e.g., D2/D3) to assess neuroactivity, as structural analogs are implicated in Parkinson’s disease pathways .
- Molecular docking : Compare binding modes of 4,4-difluoro derivatives with CCR5 vs. dopamine receptors to identify selectivity determinants .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug strategies : Esterification of the 3-oxo group improves oral bioavailability (e.g., methyl or ethyl esters) .
- Metabolic profiling : Use liver microsomes to identify major Phase I metabolites (e.g., hydroxylation at the cyclohexane ring) and adjust dosing regimens .
Q. Methodological Challenges and Solutions
Q. What are the challenges in quantifying trace impurities (e.g., diastereomers) during scale-up?
- Advanced chromatographic methods :
- Chiral SFC (Supercritical Fluid Chromatography) : Resolves diastereomers with <0.1% detection limits .
- LC-MS/MS : Quantifies hydroxylated or de-fluorinated byproducts using MRM transitions (e.g., m/z 297 → 154 for hydroxylated derivatives) .
Q. How do solvent and temperature conditions impact crystallization for X-ray studies?
- Crystallization protocols :
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Key Comparisons:
Ketone vs. Hydroxyl Group (376348-78-6 vs. 376348-77-5): The ketone-containing compound (376348-78-6) is a precursor to the hydroxyl derivative (376348-77-5), likely via reduction . The hydroxyl analogue exhibits higher molecular weight (297.35 vs.
Complexity in Maraviroc (API):
- Maraviroc incorporates an 8-azabicyclo[3.2.1]octane and a triazolyl group, significantly increasing its molecular weight (513.67 vs. 295.33) and enabling CCR5 receptor binding .
- The target compound serves as the carboxamide backbone for maraviroc’s synthesis, with additional steps introducing the bicyclic and heterocyclic moieties .
Thiophene-Substituted Analogue:
- Replacement of phenyl with thiophen-3-yl introduces sulfur, altering electronic properties and bioavailability. This modification is explored for optimizing antiviral activity .
Pharmacological and Industrial Data
Table 2: Pharmacological and Regulatory Profiles
Preparation Methods
Overview
4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide is a fluorinated cyclohexane derivative with potential biological activity. The preparation of this compound involves stereoselective synthesis and oxidation steps under controlled conditions to achieve high yield and purity. The compound has a molecular formula of C16H19F2NO2 and a molecular weight of 295.32 g/mol.
Synthesis Route and Reaction Conditions
The synthesis of this compound primarily involves the oxidation of a hydroxy precursor using sodium hypochlorite in the presence of catalytic and buffering agents.
Detailed Procedure:
- Starting Material: (S)-4,4-difluoro-N-(3-hydroxy-1-phenylpropyl)cyclohexanecarboxamide (5 g)
- Solvents and Reagents:
- Ethyl acetate (70 g)
- Sodium bromide (NaBr, 1.7 g)
- Sodium bicarbonate (NaHCO3, 1.9 g)
- Water (70 g)
- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.03 g)
- Sodium hypochlorite (NaOCl, 11 g)
- Reaction Conditions:
- The mixture of the starting material, ethyl acetate, NaBr, NaHCO3, water, and TEMPO is cooled in an ice bath to 0°C.
- Sodium hypochlorite is added to the cooled mixture.
- The reaction is allowed to proceed for 30 minutes at 0°C.
- Workup:
- The organic phase is separated by phase separation.
- Concentration under reduced pressure.
- Crystallization from toluene to afford the product.
- Yield: 91% (4 g)
This method utilizes TEMPO as a catalytic radical species to facilitate the oxidation of the hydroxy group to the corresponding ketone, while NaBr and NaHCO3 act as co-catalysts and buffers, respectively. The low temperature (0°C) controls the reaction rate and selectivity, minimizing side reactions.
Reaction Scheme Summary
Step | Reactants & Conditions | Description | Outcome |
---|---|---|---|
1 | (S)-4,4-difluoro-N-(3-hydroxy-1-phenylpropyl)cyclohexanecarboxamide + NaBr + NaHCO3 + TEMPO + NaOCl in ethyl acetate/water, 0°C, 30 min | Oxidation of hydroxy group to ketone | Formation of this compound |
2 | Concentration and crystallization in toluene | Purification | Isolated product with 91% yield |
Research Findings and Notes
- The oxidation method employing TEMPO and sodium hypochlorite is efficient and selective for converting the hydroxy intermediate to the ketone without racemization of the stereocenter.
- The use of a biphasic system (ethyl acetate and water) facilitates phase separation and product isolation.
- The reaction time is relatively short (30 minutes), and the low temperature helps maintain stereochemical integrity.
- Crystallization from toluene is effective for product purification, yielding a crystalline solid suitable for further applications.
- This method is referenced in patent literature (US2019/248782, 2019, paragraphs 0026 and 0029), indicating its industrial relevance and reproducibility.
Summary Table of Preparation Method
Parameter | Details |
---|---|
Starting Material | (S)-4,4-difluoro-N-(3-hydroxy-1-phenylpropyl)cyclohexanecarboxamide |
Oxidizing Agent | Sodium hypochlorite (NaOCl) |
Catalyst | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) |
Co-catalysts | Sodium bromide (NaBr), Sodium bicarbonate (NaHCO3) |
Solvent System | Ethyl acetate / Water |
Temperature | 0°C |
Reaction Time | 30 minutes |
Workup | Phase separation, concentration, crystallization in toluene |
Yield | 91% |
Purity | High, crystalline product |
Reference | Patent US2019/248782 |
Properties
IUPAC Name |
4,4-difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2/c17-16(18)9-6-13(7-10-16)15(21)19-14(8-11-20)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2,(H,19,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEMFOOGKQYYIR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC(CC=O)C2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1C(=O)N[C@@H](CC=O)C2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958679 | |
Record name | 4,4-Difluoro-N-(3-oxo-1-phenylpropyl)cyclohexane-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376348-78-6 | |
Record name | 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376348-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376348786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Difluoro-N-(3-oxo-1-phenylpropyl)cyclohexane-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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